tert-butyl 4-(5-chloro-2-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate
Overview
Description
Tert-butyl 4-(5-chloro-2-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate is a useful research compound. Its molecular formula is C15H20ClN3O4 and its molecular weight is 341.79 g/mol. The purity is usually 95%.
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Mechanism of Action
- Caspases play a crucial role in regulating cell number, tissue homeostasis, and eliminating abnormal cells .
- This activation initiates cellular changes, including nuclear membrane blebbing, chromatin condensation, and apoptotic body formation .
- Downstream effects include cleavage of cellular substrates, DNA fragmentation, and activation of apoptotic signaling pathways .
- Environmental Factors :
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-(5-chloro-2-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with caspases, a family of protease enzymes involved in the regulation of apoptosis . The interaction between this compound and caspases leads to the activation of these enzymes, promoting programmed cell death. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to induce apoptosis in cancer cells by activating caspases and other apoptotic pathways . The influence of this compound on cell function includes alterations in cell signaling pathways, gene expression, and cellular metabolism. By promoting apoptosis, this compound can potentially inhibit the growth and proliferation of cancer cells, making it a promising candidate for anti-cancer therapies.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. This compound binds to caspases, resulting in their activation and subsequent induction of apoptosis . The binding interactions between this compound and caspases are crucial for its pro-apoptotic effects. Additionally, this compound may inhibit or activate other enzymes and proteins, leading to changes in gene expression and cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may effectively induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships should be carefully evaluated in preclinical studies.
Properties
IUPAC Name |
tert-butyl 4-(5-chloro-2-nitrophenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)13-10-11(16)4-5-12(13)19(21)22/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQPCVYEIBVTQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.